
4,4'-Bipyridinium, 1-methyl-1'-tetradecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bipyridinium, 1-methyl-1’-tetradecyl- is a chemical compound known for its amphiphilic properties. It is commonly used in photochemical redox reactions due to its ability to act as an electron relay. The compound is often found in its dichloride form, with the molecular formula C25H40Cl2N2 and a molecular weight of 439.50 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyridinium, 1-methyl-1’-tetradecyl- typically involves the reaction of 4,4’-bipyridine with a methylating agent and a tetradecylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bipyridinium, 1-methyl-1’-tetradecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations.
Reduction: It can be reduced to form neutral species.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield radical cations, while reduction can produce neutral species .
Aplicaciones Científicas De Investigación
4,4’-Bipyridinium, 1-methyl-1’-tetradecyl- has a wide range of applications in scientific research:
Chemistry: Used as an electron relay in photochemical redox reactions.
Biology: Investigated for its potential in biological electron transfer processes.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mecanismo De Acción
The compound exerts its effects primarily through its ability to participate in redox reactions. It acts as an electron relay, transferring electrons between different species. This property is crucial in photochemical processes where light energy is converted into chemical energy. The molecular targets and pathways involved include various electron acceptors and donors in the reaction medium .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1’-tetradecyl-4,4’-bipyridinium diiodide: Similar in structure but with different counterions.
4,4’-Bipyridinium, 1-methyl-1’-dodecyl-: Similar but with a shorter alkyl chain.
Uniqueness
4,4’-Bipyridinium, 1-methyl-1’-tetradecyl- is unique due to its specific amphiphilic properties and its ability to act as an efficient electron relay in photochemical redox reactions. Its longer alkyl chain compared to similar compounds provides distinct advantages in terms of solubility and interaction with various substrates .
Propiedades
Número CAS |
79039-57-9 |
|---|---|
Fórmula molecular |
C25H40N2+2 |
Peso molecular |
368.6 g/mol |
Nombre IUPAC |
1-methyl-4-(1-tetradecylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C25H40N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-27-22-17-25(18-23-27)24-15-20-26(2)21-16-24/h15-18,20-23H,3-14,19H2,1-2H3/q+2 |
Clave InChI |
SNUDAELCXNZQPV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



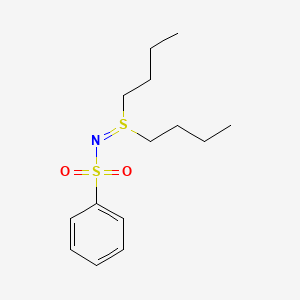
![4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14448109.png)

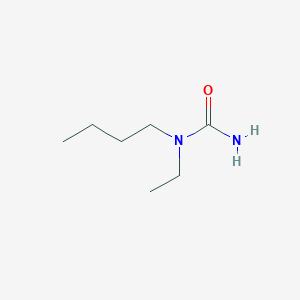
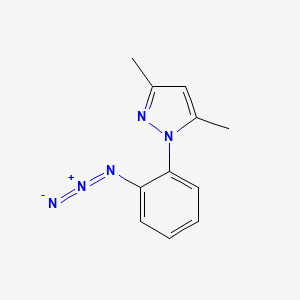
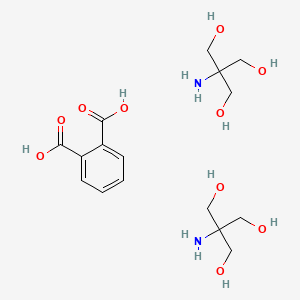
![Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane](/img/structure/B14448154.png)
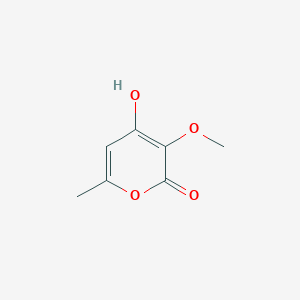
![2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline](/img/structure/B14448159.png)
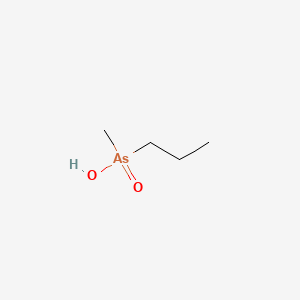
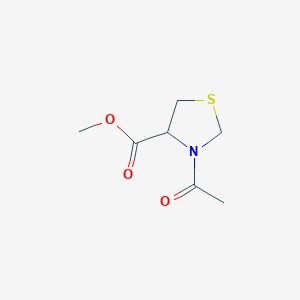
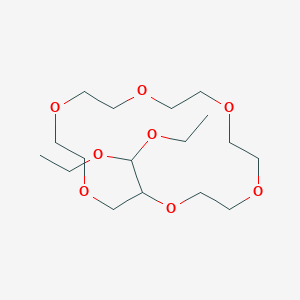
![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)
